Cycloolivil

Overview

Description

Cycloolivil is a naturally occurring lignan, a type of polyphenolic compound, found in various plant species such as Nardostachys jatamansi and Stereospermum suaveolens . Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of inflammatory diseases .

Mechanism of Action

Target of Action

Cycloolivil, a natural polyphenolic compound, primarily targets oxygen radicals . It acts as a radical scavenger , reducing the activity of these radicals in the body. Additionally, it has been found to inhibit the expression of COX-2 proteins .

Mode of Action

This compound interacts with its targets by scavenging oxygen radicals, thereby reducing their activity . This interaction results in significant antioxidant and antiaggregant effects . Furthermore, it inhibits the expression of COX-2 proteins .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to block the NF-κB and JAK/STAT signaling pathways . By inhibiting these pathways, this compound can exert its anti-inflammatory effects.

Result of Action

The action of this compound results in a reduction of inflammatory cytokines induced by TNF-α/IFN-γ, such as IL-6, IL-8, and RANTES, in keratinocytes . This suggests that this compound could be used to treat skin inflammatory diseases .

Biochemical Analysis

Biochemical Properties

Cycloolivil has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the expression of COX-2 proteins .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the anti-inflammatory effects of this compound are mediated by blockage of the NF-κB and JAK/STAT signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloolivil can be isolated from plant sources using various extraction techniques. For instance, it can be extracted from the roots of Stereospermum suaveolens using methanol, followed by purification through open silica gel column chromatography and high-performance liquid chromatography (HPLC) . The ethyl acetate-soluble fraction from the methanol extract is typically used for this purpose .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction process, using solvents like methanol and ethyl acetate, and employing advanced chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions: Cycloolivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or methoxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Cycloolivil serves as a valuable compound for studying lignan biosynthesis and its chemical properties.

Medicine: this compound has demonstrated promising anti-cancer properties by inhibiting the growth of cancer cells.

Industry: The antioxidant properties of this compound make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.

Comparison with Similar Compounds

Cycloolivil is structurally similar to other lignans such as olivil and lyoniresinol . it possesses unique properties that distinguish it from these compounds:

Biological Activity

Cycloolivil, a naturally occurring lignan, has garnered attention for its diverse biological activities, particularly in the context of antioxidant and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

This compound is primarily isolated from various plant sources, notably Stereospermum personatum and Nardostachys jatamansi. It is characterized by its structural complexity and is recognized for its potential health benefits. The compound has been shown to exhibit significant antioxidant activity, making it a candidate for therapeutic applications in conditions associated with oxidative stress.

2. Antioxidant Activity

This compound has been identified as a potent antioxidant, surpassing traditional antioxidants such as α-tocopherol and Prubucol in efficacy. Research indicates that this compound can scavenge free radicals effectively, which is crucial in mitigating oxidative damage linked to various diseases including cancer and cardiovascular disorders.

Table 1: Antioxidant Properties of this compound

| Property | Measurement | Reference |

|---|---|---|

| Free radical scavenging | IC50 value (µM) | |

| Comparison with α-tocopherol | Better efficacy | |

| Source | Stereospermum personatum |

3. Anti-inflammatory Effects

Recent studies have highlighted this compound's ability to inhibit inflammatory pathways. Specifically, it has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in keratinocytes exposed to TNF-α/IFN-γ. This effect is mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.

Case Study: Inhibition of Inflammatory Cytokines

A study published in the International Journal of Molecular Sciences demonstrated that this compound significantly inhibited COX-2 expression and reduced inflammatory cytokine production in human keratinocytes. The findings suggest its potential application in treating skin inflammatory diseases like atopic dermatitis.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : this compound's structure allows it to donate electrons to free radicals, neutralizing them.

- Inhibition of Pro-inflammatory Mediators : By blocking key signaling pathways (NF-κB and JAK/STAT), this compound reduces the expression of inflammatory markers.

- Regulation of Enzymatic Activity : It inhibits enzymes such as COX-2, which play a critical role in inflammation.

5. Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, this compound holds promise for various therapeutic applications:

- Cardiovascular Health : Its ability to reduce oxidative stress may help prevent atherosclerosis.

- Cancer Treatment : By modulating inflammatory pathways, this compound may contribute to cancer prevention strategies.

- Dermatological Conditions : Its effectiveness in reducing skin inflammation positions it as a potential treatment for conditions like psoriasis and eczema.

6. Conclusion

This compound is a compound with significant biological activity, particularly noted for its antioxidant and anti-inflammatory properties. The evidence supporting its therapeutic potential continues to grow, warranting further research into its applications across various health domains.

Properties

IUPAC Name |

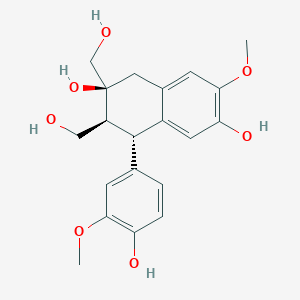

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIQZCNOUZCRGH-VOBQZIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347745 | |

| Record name | Isoolivil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3064-05-9 | |

| Record name | Isoolivil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.